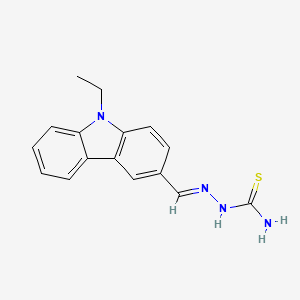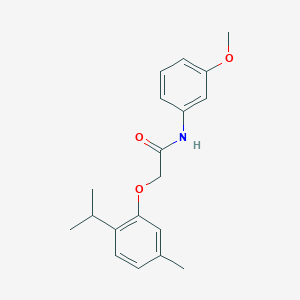![molecular formula C17H17N3O2 B5609312 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5609312.png)
3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical "3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide" falls into a category of compounds with potential therapeutic applications, evidenced by related structures' activities in various pharmacological and biochemical contexts. Its synthesis, structure, and properties may offer valuable information for chemical and pharmaceutical sciences.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of oxazolo[5,4-b]pyridinyl cores through cyclization processes and subsequent amide formation. For instance, a series of beta-substituted biarylphenylalanine amides were synthesized to serve as inhibitors for dipeptidyl peptidase IV (DPP-4), showcasing a method that could be analogous to synthesizing the target compound (Edmondson et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds typically includes a combination of aromatic systems interconnected with heterocyclic units, such as oxazolo and pyridinyl rings, which are key to their biological activity. Crystal structure analysis of analogous molecules often reveals significant interactions, including hydrogen bonding and π-π stacking, which could influence the chemical reactivity and physical properties of "this compound" (de Souza et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving related structures often explore the functionalization of the core skeleton or the transformation of functional groups to enhance biological activity or solubility. For example, the synthesis of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides via one-pot synthesis demonstrates the versatility and reactivity of the oxazolo[5,4-b]pyridin core (Satyanarayana et al., 2021).
Propiedades
IUPAC Name |
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)17-20-16-14(22-17)4-3-9-18-16/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNMQANBTIVKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5609256.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-pyrazin-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609263.png)
![4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5609264.png)
![3-[(diallylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5609267.png)

![2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5609273.png)

![4-chloro-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)
![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5609301.png)

